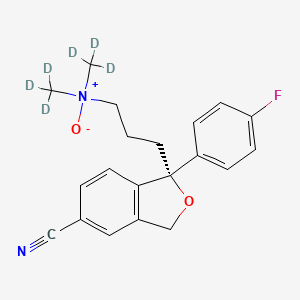

(R)-Citalopram-d6 N-Oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-LDYDPMPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Isotopic Labeling Strategies for R Citalopram D6 N Oxide

Chemical Oxidation Methodologies for N-Oxide Formation

The conversion of the tertiary amine in (R)-Citalopram-d6 to its corresponding N-oxide is a standard chemical transformation.

Controlled oxidation is a common method for synthesizing N-oxides. Oxidizing agents such as hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA) are frequently employed for this purpose. chemtube3d.com The reaction involves the direct oxidation of the nitrogen atom in the dimethylamine (B145610) group of the citalopram (B1669093) molecule. vulcanchem.com

For instance, the oxidation of pyridine (B92270) to pyridine N-oxide can be achieved using m-CPBA or a combination of hydrogen peroxide and acetic acid. chemtube3d.com Similar principles apply to the N-oxidation of citalopram. The use of m-CPBA in a chlorinated solvent like dichloromethane (B109758) at low temperatures is a typical protocol. researchgate.net The reaction is often performed in the dark as N-oxides can be sensitive to light. jrespharm.com

Advanced oxidation processes (AOPs) like ozonation, chlorine dioxide treatment, UV irradiation, and Fenton oxidation have also been shown to produce citalopram N-oxide from citalopram. researchgate.netnih.govnih.gov Studies have shown that ozonation can lead to an 80% reduction of citalopram, with the N-oxide being one of the identified transformation products. nih.gov Similarly, chlorine dioxide has been shown to be effective in this conversion. nih.govnih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired N-oxide. Factors such as the choice of solvent, temperature, reaction time, and the stoichiometry of the oxidizing agent play a significant role. researchgate.net

For m-CPBA oxidations, the reaction is often initiated at a low temperature (e.g., 0-5 °C or even -78°C) to control the reactivity of the oxidizing agent and then allowed to proceed at room temperature. jrespharm.comliverpool.ac.uk The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification of the resulting N-oxide is typically achieved through recrystallization or preparative HPLC to ensure a purity of over 95%. The identity and purity of the final product are then confirmed using analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and elemental analysis.

Table 1: Chemical Oxidation Methods for Citalopram N-Oxide Formation

| Oxidizing Agent | Typical Conditions | Reported Efficiency | Reference(s) |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | In acetic acid | Effective for N-oxidation | chemtube3d.com |

| meta-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane, low temperature | Good yield | researchgate.net |

| Ozone (O₃) | 3 mg/L, 30 min | 80% citalopram degradation | |

| Chlorine Dioxide (ClO₂) | 0.1 mg/L, 10 min | >90% citalopram removal | |

| UV Irradiation | 254 nm, 5 min | 85% citalopram degradation |

Controlled Oxidation Protocols using Oxidizing Agents (e.g., hydrogen peroxide, meta-chloroperbenzoic acid)

Enzymatic N-Oxidation Pathways

In biological systems, the formation of citalopram N-oxide is primarily an enzymatic process.

The N-oxidation of citalopram is mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. Specifically, studies have conclusively identified CYP2D6 as the exclusive enzyme responsible for the conversion of citalopram to citalopram N-oxide. nih.govhmdb.capharmgkb.orgkarger.comcapes.gov.br This is in contrast to the demethylation pathways of citalopram, which involve multiple CYP isoenzymes such as CYP2C19 and CYP3A4. nih.govpharmgkb.org The metabolism of citalopram is stereoselective, with a preference for the S-enantiomer in the demethylation pathways. nih.govpharmgkb.org

Cytochrome P450 enzymes require co-factors to carry out their catalytic activity. The N-oxidation of citalopram by CYP2D6 is dependent on the presence of NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). NADPH acts as an electron donor, facilitating the oxidative reaction catalyzed by the enzyme. drugbank.com

Table 2: Enzymatic Synthesis of Citalopram N-Oxide

| Enzyme | Co-factor | Pathway | Reference(s) |

|---|

Investigation of Cytochrome P450 Isoenzyme Mediation (e.g., CYP2D6-catalyzed N-oxidation of citalopram)

Enantioselective Synthesis and Chiral Resolution Techniques for the R-Enantiomer

Citalopram is a chiral compound, existing as two enantiomers: (R)-citalopram and (S)-citalopram. khanacademy.orgnih.gov The synthesis of the specific (R)-enantiomer of Citalopram-d6 (B562700) N-Oxide requires either an enantioselective synthesis approach or a chiral resolution of a racemic mixture.

Enantioselective synthesis aims to create a specific enantiomer directly. wikipedia.org Alternatively, chiral resolution techniques are used to separate a racemic mixture of enantiomers. khanacademy.org A common method for chiral resolution is the use of a chiral resolving agent, such as (R,R)-tartaric acid, to form diastereomeric salts that can be separated by crystallization. khanacademy.org

For the analysis and separation of citalopram enantiomers, chiral high-performance liquid chromatography (HPLC) is a widely used technique. researchgate.netnih.gov Various chiral stationary phases (CSPs), such as those based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have been successfully employed for the baseline separation of (R)- and (S)-citalopram. mdpi.com The optimization of mobile phase composition, flow rate, and temperature is critical for achieving effective separation. mdpi.com

The synthesis of (R)-Citalopram-d6 would precede the N-oxidation step. This can be achieved through enantioselective synthesis routes or by resolving racemic citalopram-d6 and isolating the (R)-enantiomer. Once the (R)-Citalopram-d6 is obtained, it can then be subjected to the chemical or enzymatic N-oxidation methods described above to yield the final product, (R)-Citalopram-d6 N-Oxide.

Table 3: Compound Names | Compound Name | | --- | | this compound | | (R)-Citalopram | | (S)-Citalopram | | Citalopram | | Citalopram N-oxide | | Hydrogen peroxide | | meta-chloroperbenzoic acid | | Pyridine | | Pyridine N-oxide | | Dichloromethane | | (R,R)-tartaric acid | | NADPH (Nicotinamide adenine dinucleotide phosphate) | | Demethylcitalopram | | Didemethylcitalopram (B1207907) | | Citalopram propionic acid | | Alprenolol | | (R)-4-[4-(dimethylamino)-1-(4′-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile | | S-4-[4-(dimethylamino)-1-(4′-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile | | 4,4-dimethyl-2-[l-[3-(dimethylamino)propyl]-l-(4-fluorophenyl)-l,3- dihydroisobenzofuran-5-yl]oxazoline | | Phosphorous oxychloride | | Thionylchloride | | [3-(dimethylamino)propyl]magnesiumhalogenide | | 2-[3-hydroxymethyl-4-[(l-(4-fluorophenyl)-l-hydroxy-[4-(dimethylamino)butyl] phenyl] oxazoline (B21484) | | 2-[3-hydroxymethyl-4-[(l-(4-fluorophenyl)-l-hydroxy-[4-(dimethylamino)butyl] phenyl] thiazoline (B8809763) | | 5-carboxyphthalide (B1580894) | | Etanolamine | | Mercaptoethylamine | | 4-nitrophenylester | | Dicyclohexylcarbodiimide | | N-Benzyl-L-prolinol | | p-xylylene dibromide | | N'-[(E)-(4- bromophenyl)methylydene]pyridine-4-carbohydrazide | | N'-[(E)-(substitutedphenyl)methylydene]pyridine-4-carbohydrazide-N-oxide | | N'-[(Z)-phenylmethylidene]benzohydrazide | | N'-[(Z)-(4-hydroxyphenyl)methylidene]benzohydrazide | | Benzoic acid hydrazide | | Benzaldehyde | | 4-amino-N'-[(Z)-(4- fluorophenyl)methylidene]benzohydrazide | | 4-fluorobenzaldehyde (B137897) | | pyrazolopyridine 4 | | 2‐chloromethylpyridyl derivatives | | 2‐chloromethylpyridine‐N‐oxide derivatives | | 2‐mercapto‐1H‐benzimidazole | | 2‐[[(pyridin‐2‐yl‐1‐oxide)methyl]sulfanyl]‐1H‐benzimidazole | | 2‐[[(pyridin‐2‐yl‐1‐oxide)methyl]sulfonyl]‐1H‐benzimidazole | | 2‐[[(pyridin‐2‐yl‐1‐oxide) methyl]sulfinyl]‐1H‐benzimidazole | | Venlafaxine | | TP-341 | | TP-339 | | TP-323 | | N-nitrosodimethylamine | | Citadiol | | (R)-(+)-4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzobromide | | (−)-di-p-toluoyl-L-tartaric acid monohydrate | | [11C]olefins | | [11C]phosgene | | [11C]Pimozide | | [11C]Ketanserin | | [11C]Phenytoin | | [11C]methane | | [11C]formate | | [11C]formyl chlo- ride | | [11C]N- benzyl (B1604629) benzamide (B126) | | Ibuprofen | | Imipramine | benzamide | | Ibuprofen | | Imipramine |

Strategies for Stereoselective Formation of (R)-Citalopram N-Oxide

Achieving the specific (R)-stereochemistry at the chiral center of the N-oxide can be approached through direct stereoselective synthesis or by resolution of a racemic mixture.

Metabolic studies of citalopram have identified specific enzymes that catalyze its N-oxidation in a stereoselective manner. Research using human liver microsomes and cDNA-expressed cytochrome P450 enzymes has shown that CYP2D6 is exclusively responsible for the formation of citalopram N-oxide from citalopram. nih.gov While the initial demethylation steps of citalopram metabolism favor the (S)-enantiomer, the subsequent N-oxidation by CYP2D6 presents a potential biocatalytic route for stereoselective synthesis. nih.gov Further investigations into enantiomeric fraction (EF) shifts during N-oxidation have indicated that enantioselective processes occur, particularly under high substrate concentrations. These enzymatic systems could potentially be harnessed for the preparative, stereoselective synthesis of (R)-Citalopram N-Oxide, although this application is not yet widely established in industrial synthesis.

Post-synthetic Chiral Separation Methodologies (if applicable)

When direct stereoselective synthesis is not employed, the separation of enantiomers from a racemic mixture of citalopram N-oxide is necessary. Various chiral chromatography and electrophoresis techniques have been developed for this purpose. These methods are crucial for isolating the desired (R)-enantiomer with high purity.

Several analytical techniques have proven effective for the chiral separation of citalopram and its metabolites, including the N-oxide. pharmgkb.orgscispace.com These methods can be adapted for preparative scale separation.

Thin-Layer Chromatography (TLC): Chiral TLC methods utilize silica (B1680970) gel plates impregnated with a chiral selector. scispace.com Vancomycin (B549263) and norvancomycin (B1247964) have been successfully used as selectors to resolve the enantiomers of citalopram and its related substances, including citalopram N-oxide. scispace.com

High-Performance Liquid Chromatography (HPLC): HPLC with chiral stationary phases (CSPs) is a powerful tool for enantiomeric separation. Polysaccharide-based columns, such as those with cellulose or amylose (B160209) derivatives, and macrocyclic glycopeptide-based CSPs are commonly employed. researchgate.netmdpi.com

Capillary Electrophoresis (CE): Chiral CE methods offer another effective means of separation. These techniques often use cyclodextrins, such as carboxymethyl-γ-cyclodextrin (CM-γ-CD), as chiral selectors in the buffer system to achieve baseline separation of the enantiomers. pharmgkb.orgresearchgate.netresearchgate.net

| Methodology | Chiral Selector / Stationary Phase | Key Principle | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Vancomycin / Norvancomycin on Silica Gel | Forms transient diastereomeric complexes with the analytes, leading to differential migration and separation on the plate. Interactions include hydrogen bonding, π–π interactions, and steric repulsion. | scispace.com |

| High-Performance Liquid Chromatography (HPLC) | Chiralcel OD-H (Polysaccharide-based) | Enantiomers exhibit different affinities for the chiral stationary phase, resulting in different retention times and separation. | researchgate.net |

| Capillary Electrophoresis (CE) | Carboxymethyl-γ-cyclodextrin (CM-γ-CD) | Enantiomers form inclusion complexes with the chiral selector, leading to different electrophoretic mobilities and separation within the capillary. | pharmgkb.orgresearchgate.net |

Deuterium (B1214612) Incorporation and Characterization of Citalopram-d6 N-Oxide

The "-d6" designation in this compound signifies the replacement of six hydrogen atoms with deuterium, a stable isotope of hydrogen. chembk.com This isotopic labeling is a critical feature, often utilized in metabolic studies and as an internal standard in quantitative analysis. medchemexpress.commedchemexpress.com

The synthesis of the deuterated precursor, (R)-citalopram-d6, is a key step. The deuterium atoms are typically incorporated into the two N-methyl groups of the dimethylamino propyl side chain. chembk.comvulcanchem.com

A common synthetic strategy begins with a suitable precursor, such as (R)-desmethylcitalopram or (R)-didesmethylcitalopram. The deuterium labels are then introduced via reductive amination using deuterated reagents. For instance, reacting the appropriate precursor with deuterated formaldehyde (B43269) (CD₂O) and a reducing agent like sodium cyanoborohydride or through reductive deuteration with sodium borodeuteride (NaBD₄) can achieve the desired hexadeuteration at the N,N-dimethyl moiety. vulcanchem.com This process must be carefully controlled to ensure high levels of deuterium incorporation at the specific target positions.

Following synthesis, it is imperative to verify the structural integrity, the position of the deuterium labels, and the isotopic purity of the final compound. rsc.orgbvsalud.org Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. Several analytical techniques are employed for this characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. rsc.orgnih.gov The mass spectrum of Citalopram-d6 N-Oxide will show a molecular ion peak shifted by approximately 6 Da compared to the non-deuterated analog, confirming the incorporation of six deuterium atoms. By analyzing the relative intensities of the isotopic ions, the percentage of isotopic purity can be accurately calculated. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the precise location of the deuterium labels. rsc.org In the ¹H-NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished, which directly confirms the site of deuteration. vulcanchem.com ¹³C-NMR and ²H-NMR can also be used for further structural confirmation and purity assessment.

| Technique | Information Obtained | Key Observation for this compound | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment, molecular weight confirmation, isotopic purity calculation. | Molecular ion peak shifted by ~6 Da relative to the unlabeled compound; analysis of isotopologue distribution. | rsc.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural integrity, confirmation of deuterium label positions. | Disappearance of the N-methyl proton signal in the ¹H-NMR spectrum. | vulcanchem.comrsc.org |

Advanced Analytical Methodologies for Characterization and Quantification of R Citalopram D6 N Oxide

Spectroscopic Characterization Techniques

Spectroscopic methods are central to confirming the identity and structure of (R)-Citalopram-d6 N-Oxide. These techniques probe the molecular structure by interacting with the nuclei and electron clouds, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuterated Compounds

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, NMR is used to confirm the position of the N-oxide functional group and the deuterium (B1214612) labels. The use of deuterated solvents is standard in NMR to avoid interference from solvent protons. irisotope.combiochromato.comstudymind.co.uk

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. In the analysis of this compound, the most significant feature is the absence of the signal corresponding to the N-methyl groups. In the parent compound, Citalopram (B1669093), these groups typically appear as a singlet in the ¹H NMR spectrum. drugbank.com The deuterium (²H) nucleus does not resonate in the proton NMR frequency range, so its presence is confirmed by the disappearance of this signal. studymind.co.uk

The formation of the N-oxide group causes a downfield shift for the protons on the carbons adjacent to the nitrogen atom (the propyl chain) due to the deshielding effect of the oxygen atom. The rest of the spectrum, including the aromatic and dihydroisobenzofuran protons, would show shifts comparable to the non-oxidized Citalopram, though minor shifts can occur due to the electronic changes from N-oxidation. nih.gov Chiral discrimination, potentially leading to the splitting of proton resonances for the R- and S-enantiomers, can be observed in the presence of a chiral agent. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table presents predicted chemical shifts (δ) based on known data for Citalopram and related structures. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons | 7.0 - 7.8 | Multiplet | Signals corresponding to the fluorophenyl and isobenzofuran (B1246724) rings. |

| Dihydrofuran Protons (-OCH₂-) | 5.0 - 5.3 | Multiplet | Protons on the dihydroisobenzofuran ring. |

| Propyl Chain Protons (-CH₂-) | 2.0 - 3.5 | Multiplet | Protons on the propyl chain, shifted due to the N-oxide group. |

The carbon atom of the propyl chain directly attached to the N-oxide group would exhibit a noticeable downfield shift compared to the parent Citalopram. Other carbons in the molecule would have chemical shifts similar to those in the non-deuterated N-oxide. nih.gov General ¹³C NMR spectral data for related compounds are available and serve as a reference. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table presents predicted chemical shifts (δ) based on known data for Citalopram and its analogues. Actual values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Notes |

|---|---|---|

| Aromatic & Olefinic Carbons | 110 - 165 | Includes carbons from the fluorophenyl and isobenzofuran rings, and the C=C bond. |

| Quaternary Carbon (C-1) | 90 - 95 | The sp³ carbon attached to the two rings and the propyl chain. |

| Dihydrofuran Carbon (-OCH₂-) | 70 - 75 | Carbon of the ether linkage in the dihydroisobenzofuran ring. |

| Propyl Chain Carbons (-CH₂-) | 20 - 65 | Carbons of the propyl side chain. |

| N-Methyl Carbons (-N(CD₃)₂-) | ~45 | Signal shows C-D coupling and reduced intensity. |

¹H NMR Spectroscopy for Proton Environment Analysis

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and for structural elucidation based on fragmentation patterns.

LC-MS/MS is the preferred method for quantifying citalopram and its metabolites in biological samples due to its high sensitivity and selectivity. researchgate.netnih.govnih.gov For this compound, the molecular formula is C₂₀H₁₅D₆FN₂O₂. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 347.2 g/mol , which is 6 mass units higher than the non-deuterated Citalopram N-Oxide ([M+H]⁺ ≈ 341.166 m/z) and 16 mass units (for the oxygen) plus 6 mass units (for the deuterium) higher than Citalopram ([M+H]⁺ ≈ 325.2 m/z). nih.govlcms.cz

In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is fragmented to produce characteristic product ions. The fragmentation of Citalopram N-oxide typically involves the neutral loss of water (H₂O). csic.es A common fragmentation pathway for Citalopram itself involves the cleavage of the propyl-amine side chain, yielding a prominent ion at m/z 109. researchgate.netlongdom.orgresearchgate.net For the deuterated N-oxide, analogous fragment ions would be observed, but their masses would be shifted according to which part of the molecule they contain. For instance, the deuterated dimethylamine (B145610) oxide fragment would be heavier.

Table 3: Predicted LC-MS/MS Transitions for this compound Note: The m/z values are based on the expected fragmentation of the deuterated N-oxide structure.

| Transition | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Fragment Identity |

|---|---|---|---|

| Quantification | ~347.2 | ~262.1 | [M+H - H₂O - C₄H₂D₆NO]⁺ |

GC-MS is another powerful technique for separating and identifying compounds. nih.gov However, for a polar and thermally labile compound like an N-oxide, direct analysis by GC-MS can be challenging. N-oxides can undergo thermal degradation in the hot GC injector port. Therefore, derivatization is often required to convert the analyte into a more volatile and thermally stable form. researchgate.netoup.com Alternatively, Citalopram N-oxide can be reduced back to Citalopram prior to analysis. While GC-MS methods have been developed for Citalopram and its demethylated metabolites, they are less common for the N-oxide metabolite itself. researchgate.netoup.comfabad.org.tr If used, the mass spectrum of the derivatized (or reduced) compound would be analyzed, and the presence of the d6-label would be evident from a +6 Da mass shift in the molecular ion and relevant fragments compared to the non-deuterated analogue. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) in Quantitative Assays utilizing Deuterated Internal Standards

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free technology that visualizes the spatial distribution of drugs, metabolites, and endogenous molecules directly in tissue sections. acs.orgshimadzu.com In quantitative studies, MALDI-MSI leverages deuterated internal standards, such as this compound, to ensure accuracy and precision by correcting for variations in ionization efficiency and matrix effects across heterogeneous tissue samples. acs.orgresearchgate.net

The methodology involves cryosectioning tissue, which is then thaw-mounted onto a conductive slide. shimadzu.com A solution containing the deuterated internal standard is homogeneously applied, followed by the deposition of a MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB). acs.orgshimadzu.com A laser is directed across the tissue surface, desorbing and ionizing analytes that are then identified by their mass-to-charge (m/z) ratio. By comparing the ion intensity of the analyte (e.g., (R)-Citalopram N-Oxide) to that of its deuterated standard (this compound), a quantitative map of the compound's distribution can be generated. acs.org

Research on the parent compound, citalopram, demonstrates the robustness of this technique. A quantitative MALDI-MSI method was developed and validated for citalopram in mouse brain tissue using citalopram-d6 (B562700) as the internal standard. acs.orgnih.gov The method was cross-validated on two different mass spectrometry platforms—Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FTICR)—and proved to be accurate and precise, adhering to regulatory guidelines. acs.org The use of the deuterated standard was crucial for achieving reliable quantification, enabling the creation of calibration curves directly on control tissue sections. nih.gov This approach allows for the precise measurement and visualization of drug and metabolite concentrations in specific anatomical regions, such as the cerebrum. shimadzu.com

Table 1: Validation Parameters for Quantitative MALDI-MSI of Citalopram using a Deuterated Standard

This table is representative of data found in studies on the parent compound, citalopram, and is applicable to its metabolites.

| Parameter | MALDI-TOF-MSI | MALDI-FTICR-MSI | LC-MS/MS |

|---|---|---|---|

| Linearity (R²) | >0.99 | >0.99 | >0.99 |

| Lower Limit of Quantitation (LLOQ) | 2 µM | 2 µM | Not specified |

| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |

| Precision (% RSD) | <15% | <15% | <15% |

Data adapted from quantitative studies on citalopram. acs.orgnih.gov

Chromatographic Separation and Chiral Purity Assessment

Chromatographic techniques are fundamental for separating citalopram enantiomers and related substances, including metabolites like the N-oxide. Chiral purity is a critical quality attribute, as the pharmacological activity of citalopram resides almost exclusively in the (S)-enantiomer, escitalopram. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the gold standard for enantiomeric separation. americanpharmaceuticalreview.com These methods can reliably separate (R)-citalopram from (S)-citalopram. nih.gov A variety of CSPs have been successfully employed, including those based on cellulose (B213188) derivatives like Chiralcel® OD-H and Chiralcel® OC, as well as macrocyclic glycopeptides (e.g., vancomycin-based columns) and cyclodextrins. nih.govakjournals.comresearchgate.nettandfonline.comtandfonline.com

The choice of mobile phase is critical for achieving optimal separation. Normal-phase systems often consist of n-hexane, an alcohol modifier like 2-propanol or ethanol, and a basic additive such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA). nih.govakjournals.comresearchgate.net For instance, a mobile phase of n-hexane:2-propanol:triethylamine (95:5:0.1 v/v/v) on a Chiralcel OD-H column provides baseline separation (Resolution > 3.0) of citalopram enantiomers. nih.gov Reversed-phase methods using cyclodextrin-based columns or additives have also been developed, offering the advantage of using more environmentally friendly aqueous-organic mobile phases. dujps.cominnovareacademics.in

Table 2: Examples of Chiral HPLC Methods for Citalopram Enantiomers

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Chiralcel® OC (Cellulose tris(phenylcarbamate)) | n-hexane–isopropanol–diethylamine (85:15:0.2, v/v/v) | 0.7 | 245 | Not specified | akjournals.com |

| Chiralcel® OD-H | n-hexane:2-propanol:triethylamine (95:5:0.1, v/v/v) | 1.0 | 240 | ≥ 3.0 | nih.gov |

| Chiral CD-PH (Phenylcarbamated-β-cyclodextrin) | Ammonium acetate (B1210297)/ethanol/2-propanol/methylene dichloride (100:150:70:30, v/v) | 0.5 | 254 | 15.63 | dujps.com |

| Kromasil C8 (with S-β-CD as chiral additive) | Methanol and 20 mM KH2PO4 (pH 3) with 12 mM S-β-CD (35:65) | 1.0 | 240 | >1.5 | innovareacademics.in |

Thin-Layer Chromatography (TLC) Utilizing Chiral Selectors for Impurity Profiling

Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the simultaneous separation of citalopram enantiomers and its related impurities, including Citalopram N-Oxide. nih.govnih.govscispace.com This technique is particularly useful for impurity profiling and checking the enantiomeric purity of escitalopram. nih.govnih.gov

The separation is typically achieved on silica (B1680970) gel plates where a chiral selector is incorporated into the mobile phase. nih.govnih.gov Macrocyclic antibiotics, such as vancomycin (B549263) and its analog norvancomycin (B1247964), have proven to be effective chiral selectors. nih.govscispace.com These selectors form transient diastereomeric complexes with the enantiomers, leading to differential migration and separation. nih.gov

A validated method using a mobile phase of acetonitrile:methanol:water (15:2.5:2.5 v/v/v) containing 1.5 mM norvancomycin successfully separated (R)- and (S)-citalopram, as well as citalopram citadiol and citalopram N-oxide, with distinct Retention factor (Rƒ) values. nih.govscispace.com

Table 3: TLC Separation of Citalopram Enantiomers and Impurities

| Compound | Rƒ Value (with 1.5 mM Norvancomycin) | Reference |

|---|---|---|

| (S)-Citalopram | 0.85 ± 0.02 | nih.gov |

| Citalopram N-Oxide | 0.45 ± 0.02 | nih.gov |

| (R)-Citalopram | 0.33 ± 0.02 | nih.gov |

| Citalopram Citadiol | 0.22 ± 0.02 | nih.gov |

Capillary Electrophoresis (CE) for Enantiomeric Resolution of Citalopram Analogs

Capillary Electrophoresis (CE) is a powerful alternative to HPLC for chiral separations, offering high efficiency, rapid analysis times, and minimal consumption of samples and reagents. americanpharmaceuticalreview.commdpi.com The technique is well-suited for analyzing citalopram and its analogs. innovareacademics.inmdpi.com In CE, enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE). mdpi.combio-rad.com

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for citalopram. mdpi.comnih.gov Anionic CDs, such as sulfated β-cyclodextrin and carboxymethyl-γ-cyclodextrin, are particularly effective. innovareacademics.innih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the CD host and the enantiomer guests, which then migrate at different velocities under an electric field. mdpi.comgoogle.com

Optimized methods have achieved baseline separation of citalopram enantiomers in under 4 minutes using a phosphate (B84403) buffer (pH 7) with carboxymethyl-γ-cyclodextrin as the selector. nih.gov Even faster separations, in less than 1.5 minutes, have been reported using sulfated β-cyclodextrin. nih.gov CE has also been successfully applied to the simultaneous separation of citalopram and its metabolites, N-desmethylcitalopram and N,N-didesmethylcitalopram. nih.gov

Table 4: Examples of Chiral CE Methods for Citalopram Enantiomers

| Chiral Selector | Background Electrolyte (BGE) | Separation Time (min) | Reference |

|---|---|---|---|

| Carboxymethyl-γ-cyclodextrin (0.15% w/v) | 20 mM Phosphate buffer (pH 7.0) | < 4 | nih.gov |

| β-Cyclodextrin sulfate (B86663) (0.04% w/v) | 25 mM Citrate buffer (pH 5.5) | < 1.5 | nih.gov |

| Water-soluble amylose (B160209) (2.0% w/w) | 60 mM Phosphate buffer (pH 3.0) | Not specified (Rs=1.8) | ingentaconnect.com |

| Sulfated β-cyclodextrin (25 mg/mL) | 50 mM Phosphate buffer (pH 3.0) | Not specified (Rs=8.04) | researchgate.net |

Comprehensive Method Validation (e.g., linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), robustness)

Validation is a mandatory process to ensure that an analytical method is suitable for its intended purpose. For methods analyzing this compound and its related compounds, validation must demonstrate acceptable performance in several key areas according to ICH guidelines. dujps.cominnovareacademics.in

Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte. For HPLC methods analyzing citalopram enantiomers, excellent linearity is often achieved with correlation coefficients (R²) greater than 0.999. nih.govakjournals.cominnovareacademics.in

Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (%RSD), with values typically below 2% being acceptable. nih.govdujps.com

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies on spiked samples, with acceptable recovery rates generally falling between 98% and 102%. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These values are crucial for impurity profiling. For HPLC analysis of citalopram, LODs can be as low as 2 ng/mL. akjournals.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate), providing an indication of its reliability during normal usage. akjournals.comdujps.com

Table 5: Summary of Validation Parameters from Citalopram Analytical Methods

| Parameter | Technique | Typical Value/Range | Reference |

|---|---|---|---|

| Linearity (R²) | HPLC | 0.998 - >0.9999 | nih.govdujps.cominnovareacademics.in |

| Concentration Range | HPLC | 10 ng/mL - 600 µg/mL | nih.govakjournals.cominnovareacademics.in |

| Precision (%RSD) | HPLC | < 0.7% | nih.govakjournals.com |

| Accuracy (% Recovery) | HPLC / CE | 98% - 103% | dujps.comnih.gov |

| LOD | HPLC | 0.027 - 2.54 µg/mL | nih.govdujps.cominnovareacademics.in |

| CE | 0.06 mg/L (60 ng/mL) | nih.gov | |

| LOQ | HPLC | 0.082 - 7.68 µg/mL | nih.govdujps.cominnovareacademics.in |

| CE | 0.2 mg/L (200 ng/mL) | nih.gov |

In Vitro Biotransformation and Metabolic Research of Citalopram N Oxide Focus on Deuterated Analog Studies

Enzymatic Pathways of N-Oxidation of Citalopram (B1669093)

The conversion of the tertiary amine in citalopram to an N-oxide is a specific, enzyme-mediated reaction. This pathway is distinct from the more predominant N-demethylation routes that form desmethylcitalopram (B1219260) and didesmethylcitalopram. semanticscholar.orgmdpi.com

Research using human liver microsomes and cDNA-expressed CYP enzymes has definitively identified Cytochrome P450 2D6 (CYP2D6) as the sole enzyme responsible for the N-oxidation of citalopram. capes.gov.brnih.govnih.gov While other enzymes like CYP3A4 and CYP2C19 are heavily involved in the N-demethylation of citalopram, the formation of Citalopram N-Oxide is exclusively mediated by CYP2D6. capes.gov.brnih.govhres.ca

The kinetic parameters of this enzymatic reaction can be significantly affected by genetic polymorphisms in the CYP2D6 gene. A study investigating 24 different CYP2D6 allelic variants demonstrated substantial alterations in the intrinsic clearance (Vmax/Km) for the formation of Citalopram N-Oxide. nih.gov Compared to the wild-type enzyme (CYP2D61), the activity of these variants ranged from as low as 13% to as high as 138%. nih.gov Many variants exhibited decreased function due to changes in their maximum reaction velocity (Vmax) or substrate binding affinity (Km). nih.gov Notably, certain variants such as CYP2D692 and CYP2D6*96 were found to be almost completely inactive in producing the N-oxide metabolite. researchgate.net

| CYP2D6 Variant | Relative Intrinsic Clearance (%) |

|---|---|

| CYP2D61 (Wild Type) | 100% |

| Various Alleles | 13% - 138% |

| CYP2D692 | Inactive |

| CYP2D696 | Inactive |

The catalytic activity of Cytochrome P450 enzymes is dependent on cofactors. The P450 cycle requires the transfer of two electrons to facilitate the oxidation of a substrate. washington.edu These electrons are supplied by the cofactor Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) via a co-enzyme, cytochrome P450 reductase. washington.edu Therefore, the in vitro formation of Citalopram N-Oxide by CYP2D6 is an NADPH-dependent process. washington.eduacs.org In contrast, the formation of other metabolites, such as the citalopram propionic acid derivative, has been shown to be largely NADP-independent, highlighting the different enzymatic systems (Monoamine Oxidases) involved in that specific pathway. nih.gov Research into optimizing biocatalytic systems has explored replacing the costly NADPH cofactor with alternatives, such as using hydrogen peroxide to force a "peroxide shunt" pathway, but the native enzymatic reaction relies on NADPH. mdpi.com

Specificity and Kinetics of Cytochrome P450 Isoenzymes (e.g., CYP2D6) in N-Oxide Formation

Stereochemical Aspects of Metabolic N-Oxidation

Citalopram is a chiral molecule, existing as two enantiomers: S-citalopram and R-citalopram. mdpi.comwikipedia.org The metabolism of citalopram is known to be stereoselective, meaning the two enantiomers are processed at different rates. nih.govmdpi.com

In vitro studies have confirmed that the enzymes involved in citalopram's primary demethylation pathway (CYP2C19, CYP3A4, and CYP2D6) all preferentially metabolize the pharmacologically active S-enantiomer. capes.gov.br This leads to higher plasma concentrations of the R-enantiomer after administration of the racemic mixture. mdpi.com

While less extensively detailed for the N-oxidation pathway specifically in human microsomes, evidence from other biological systems points towards enantioselective N-oxidation. A study investigating the biotransformation of citalopram in a moving bed biofilm reactor (MBBR) observed significant shifts in the enantiomeric fraction (EF), a measure of the proportion of one enantiomer to the total. researchgate.netnih.gov The EF shifted from a racemic value of 0.5 to 0.60, indicating a preferential degradation of one enantiomer over the other via pathways including N-oxidation. researchgate.netnih.gov

Several factors can influence the degree of enantioselectivity in citalopram's metabolism.

Substrate Concentration: The concentration of citalopram itself can alter the enantiomeric fraction. In the MBBR study, high concentrations (300 μg/L) led to an EF of 0.60, whereas low, environmentally relevant concentrations (1.8 μg/L) resulted in an EF of 0.33. researchgate.netnih.gov This suggests that different enantioselective enzymes may be induced or become dominant at varying substrate concentrations. researchgate.netnih.gov

Co-Metabolic Conditions: The presence of other substrates can significantly impact biotransformation. The addition of a simple carbon source like acetate (B1210297) was found to stimulate N-oxidation, which could in turn affect the enantiomeric profile. researchgate.netnih.gov

Enantioselective N-Oxidation of Citalopram and Formation of N-Oxide Enantiomers

Co-Metabolic Effects on N-Oxidation Pathways

Co-metabolism, where the transformation of a non-growth-sustaining substrate (like citalopram) is driven by the metabolism of a primary substrate, plays a significant role in the N-oxidation pathway. Research has shown that stimulating microbial activity with simple carbon sources can enhance the degradation of citalopram and alter the dominant metabolic routes.

Specifically, the addition of acetate was found to increase the transformation rate of citalopram by up to 54% in a biofilm reactor system. researchgate.netnih.gov This co-metabolic stimulation significantly up-regulated the N-oxidation and amide hydrolysis pathways while inhibiting others, such as N-demethylation. researchgate.netnih.gov In contrast, the presence of more complex substrates, such as those found in raw wastewater, led to a 44% reduction in reaction rates, likely due to competitive inhibition at the enzyme active sites. researchgate.netnih.gov These findings demonstrate that carbon-rich conditions tend to favor the formation of N-oxide derivatives. researchgate.netnih.gov Further research suggests that amino acid metabolism may be particularly important for the co-metabolic degradation of amine-containing pharmaceuticals like citalopram. biorxiv.org

| Condition | Effect on Transformation Rate | Effect on N-Oxidation Pathway | Dominant Resulting Products |

|---|---|---|---|

| Acetate Supplementation (Carbon-Rich) | Increased by up to 54% researchgate.netnih.gov | Significantly Up-regulated researchgate.netnih.gov | N-oxide and carboxylic acid derivatives researchgate.net |

| Complex Substrates (Wastewater) | Decreased by 44% researchgate.netnih.gov | Inhibited (relative to other pathways) researchgate.net | - |

| Carbon-Limited Conditions | - | Inhibited (relative to other pathways) researchgate.net | N-desmethyl and alkene byproducts researchgate.net |

Impact of External Factors (e.g., carbon sources like acetate) on Enzyme Upregulation and Amine Oxidation

Recent research has shed light on how external factors can significantly influence the metabolic pathways of citalopram. One key finding is the effect of simple carbon sources, like acetate, on the enzymatic processes responsible for its breakdown.

Studies have demonstrated that the addition of acetate can enhance the transformation rate of citalopram. researchgate.net For instance, at a high concentration of citalopram (300 μg/L), acetate supplementation was found to increase the transformation rate by 54%. researchgate.net This effect was also observed at more environmentally relevant concentrations (1.8 μg/L), with a 24% increase in transformation. researchgate.net This suggests that simple carbon sources can upregulate the enzymes responsible for amine oxidation, a key step in citalopram's metabolism. researchgate.net

These carbon-rich conditions appear to favor the N-oxidation pathway, leading to the formation of less toxic N-oxide derivatives. researchgate.net Conversely, under carbon-limited or "famine" conditions, the metabolic pathway can shift, resulting in an increase in more toxic byproducts. researchgate.net This highlights the critical role of the microbial environment and available nutrient sources in determining the metabolic fate of citalopram.

Integration of N-Oxidation within Broader Citalopram Biotransformation Pathways

Citalopram undergoes extensive metabolism in the liver, primarily through the action of cytochrome P450 (CYP) enzymes. drugbank.com The main metabolic pathways include N-demethylation and N-oxidation. mdpi.comvulcanchem.com The N-oxidation of citalopram leads to the formation of citalopram N-oxide. drugbank.commdpi.com

Interplay between N-Oxidation and Demethylation (e.g., demethylcitalopram, didemethylcitalopram)

The biotransformation of citalopram is a multi-step process involving a complex interplay between different enzymatic pathways. The primary routes of metabolism are N-demethylation, which produces demethylcitalopram (DCT) and subsequently didemethylcitalopram (B1207907) (DDCT), and N-oxidation, which forms citalopram N-oxide. mdpi.comfda.gov

The enzymes CYP2C19 and CYP3A4 are primarily responsible for the initial N-demethylation to DCT. drugbank.comfda.gov Further demethylation to DDCT is mediated by CYP2D6. drugbank.comsvelic.se The N-oxidation pathway is also catalyzed by CYP2D6. pharmgkb.org

Research indicates that these pathways can be influenced by various factors, including the presence of co-substrates. For example, studies have shown that the addition of acetate can up-regulate N-oxidation while inhibiting the N-demethylation pathway. researchgate.net This suggests a competitive relationship between the enzymes or pathways responsible for these transformations.

The metabolites themselves, including demethylcitalopram and didemethylcitalopram, are also active, though generally weaker than the parent compound, citalopram. fda.govmedsafe.govt.nz Unchanged citalopram remains the predominant compound found in plasma. mdpi.commedsafe.govt.nz

Below is a table summarizing the key enzymes and metabolites involved in the biotransformation of citalopram:

| Parent Compound | Metabolic Pathway | Primary Enzyme(s) | Metabolite(s) |

| Citalopram | N-demethylation | CYP2C19, CYP3A4 | Demethylcitalopram (DCT) |

| Demethylcitalopram | N-demethylation | CYP2D6 | Didemethylcitalopram (DDCT) |

| Citalopram | N-oxidation | CYP2D6 | Citalopram N-Oxide |

Environmental and Forced Degradation Studies of Citalopram N Oxide Analogs

Hydrolytic Stability Investigations of N-Oxide Compounds

Hydrolysis is a key degradation pathway for many chemical compounds in aqueous environments.

Studies have shown that citalopram (B1669093) is hydrolytically stable at pH levels of 5, 7, and 9. csic.es In fact, no significant degradation was observed in dark controls across various aqueous solutions over a 30-day period. researchgate.netnih.gov This suggests that under typical environmental pH conditions and in the absence of light, the parent compound, and by extension its N-oxide analogs, are not readily degraded through hydrolysis. csic.es Forced degradation studies, which are designed to accelerate the degradation process, are often conducted to understand the stability of these compounds under more extreme pH conditions.

| pH | Degradation of Citalopram | Reference |

| 5 | Stable | csic.esresearchgate.net |

| 7 | Stable | csic.esresearchgate.net |

| 9 | Stable (in dark) | csic.esresearchgate.net |

Photolytic Degradation Pathways of Citalopram N-Oxide

Photolysis, or degradation by light, is a significant factor in the environmental fate of many pharmaceuticals.

The degradation of citalopram and its N-oxide analogs is notably influenced by light. While stable in the dark, citalopram shows moderate degradation at pH 9 under simulated sunlight, with a calculated half-life of 65 days. researchgate.netnih.gov Degradation is significantly faster in natural waters, with half-lives reported to be between 14 and 43 days, indicating that substances in the water facilitate the breakdown. researchgate.netnih.gov This points to indirect photolysis being a primary degradation pathway in natural aquatic environments. researchgate.net

The photolytic degradation of citalopram leads to the formation of several products, with N-desmethylcitalopram being a major product and citalopram N-oxide being a minor product. researchgate.netnih.gov

The accelerated degradation of citalopram in natural waters is attributed to the presence of photosensitizers. researchgate.net Humic acid, a component of natural organic matter, has been shown to enhance the photodegradation of citalopram. researchgate.netnih.gov In synthetic humic water, the half-life of citalopram was reduced to 24 days. researchgate.netnih.gov Nitrates and bicarbonates, also common in natural waters, have been found to increase the photodegradation kinetics of citalopram. researchgate.net Dissolved organic matter, in general, can produce various reactive species when it absorbs light, including hydroxyl radicals and singlet oxygen, which contribute to the degradation of pollutants. rsc.orgnih.gov

| Condition | Citalopram Half-life | Reference |

| pH 9 buffer (simulated sunlight) | 65 days | researchgate.netnih.gov |

| Synthetic humic water | 24 days | researchgate.netnih.gov |

| Natural waters | 14 and 43 days | researchgate.netnih.gov |

Advanced analytical techniques are essential for identifying the byproducts of degradation. Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) has been used to identify N-desmethylcitalopram and citalopram N-oxide as photoproducts. researchgate.netnih.gov Further characterization of degradation products is often achieved through techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net In forced degradation studies, a variety of products have been identified, including 3-hydroxycitalopram N-oxide under hydrolytic conditions and citalopram carboxamide and citalopram N-oxide under photolytic conditions. scienceopen.com

Role of Photosensitizers in Aquatic Environments (e.g., humic acid, nitrate)

Oxidative Degradation Processes

Oxidation is another critical pathway for the degradation of pharmaceuticals in the environment and during water treatment. Advanced oxidation processes (AOPs) such as ozonation and the use of Fenton's reagent have been shown to be effective in degrading citalopram. Ozonation can lead to the formation of citalopram N-oxide as one of the transformation products. Similarly, UV irradiation and Fenton's reagent also produce the N-oxide derivative. The oxidation of citalopram with sodium hypochlorite (B82951) and chlorine dioxide has also been investigated, with sodium hypochlorite leading to greater formation of N-nitrosodimethylamine (NDMA), a potential carcinogen. nih.gov Computational studies have explored the reaction of citalopram with hydroxyl radicals and singlet oxygen, identifying OH-addition and F-substitution as key pathways in indirect photodegradation. nih.gov

Chemical Oxidation using Strong Oxidizing Agents (e.g., ozonation, chlorine dioxide, Fenton's reagent)

Thermal Stability and Degradation Kinetics

Understanding the thermal stability and degradation kinetics of a compound is crucial for determining its shelf-life and appropriate storage conditions.

Thermal Degradation: Forced degradation studies have been conducted to assess the stability of citalopram under various stress conditions, including heat. tijer.orgresearchgate.net One study indicated that no significant degradation was observed when a citalopram bulk sample was heated to 105°C. However, another study analyzing the thermal degradation of citalopram hydrobromide reported that decomposition occurs in a single step after the compound melts at 189.3°C. fapesp.br The analysis of gases evolved during this process suggested that the decomposition pathway involves the release of HBr, dimethylamine (B145610), and fluorobenzene. fapesp.br

Photodegradation: While not strictly thermal, photodegradation studies provide insights into the compound's stability. Citalopram is relatively stable under simulated sunlight at neutral and acidic pH. nih.gov However, at a pH of 9, it undergoes moderate degradation with a calculated half-life of 65 days. nih.gov The presence of photosensitizers, such as humic acids found in natural waters, can accelerate this degradation. nih.gov The primary photoproducts identified are N-desmethylcitalopram and, to a lesser extent, citalopram N-oxide. nih.gov

The following table summarizes the findings on the thermal and photolytic stability of citalopram.

| Condition | Observation | Products | Reference |

| Heating at 105°C | No significant degradation observed. | - | |

| Heating above melting point (189.3°C) | Single-step decomposition. | HBr, dimethylamine, fluorobenzene | fapesp.br |

| Simulated Sunlight (pH 9) | Moderate degradation (t½ = 65 days). | N-desmethylcitalopram, Citalopram N-oxide | nih.gov |

| Simulated Sunlight (Natural Water) | Accelerated degradation (t½ = 14-43 days). | N-desmethylcitalopram, Citalopram N-oxide | nih.gov |

Research Applications of R Citalopram D6 N Oxide As a Stable Isotope Labeled Reference Standard

Internal Standard in Quantitative Bioanalytical and Environmental Assays

In the realm of quantitative analysis, especially when dealing with complex sample matrices such as biological fluids or environmental specimens, the use of an internal standard is paramount to correct for inconsistencies in sample handling and instrument response. A stable isotope-labeled internal standard like (R)-Citalopram-d6 N-Oxide is widely regarded as the benchmark for mass spectrometry-based quantification, owing to its close chemical and physical resemblance to the target analyte.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a formidable analytical technique for the selective and sensitive quantification of pharmaceutical compounds and their metabolites within biological matrices. The creation of dependable LC-MS/MS methodologies for citalopram (B1669093) and its derivatives, including the N-oxide form, hinges on the availability of a suitable internal standard. Although direct published research on the use of this compound is not widespread, the underlying principles are firmly established through studies on similar deuterated citalopram standards, such as (±)-citalopram-d6. acs.orgnih.gov

Typically, in an LC-MS/MS procedure, a precise quantity of the stable isotope-labeled standard is introduced to the sample at the outset of the extraction phase. Both the analyte and the internal standard are separated by the liquid chromatography column and subsequently identified by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification is achievable, effectively nullifying any losses incurred during sample preparation or variations in instrumental performance.

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) represents another cutting-edge technique that facilitates the spatial mapping and quantification of molecules directly within tissue sections. For quantitative MALDI-MSI, a stable isotope-labeled standard is often applied uniformly across the tissue to normalize the analyte's signal. A notable study on the quantitative MALDI-MSI of citalopram in murine brain tissue successfully employed (±)-citalopram-d6 as an internal standard, underscoring the viability and robustness of this method. acs.orgnih.gov The application of this compound would adhere to a comparable protocol for the targeted quantification of the (R)-N-oxide metabolite in tissue distribution analyses.

| Parameter | Finding |

|---|---|

| Linearity | The method demonstrated linearity across a concentration range of 1–50 ng/mL for the non-enantioselective method and 5–30 ng/mL for the enantioselective method. researchgate.net |

| Accuracy | The accuracy was determined to be less than 12.13%. researchgate.net |

| Precision | The intra- and inter-day precision were recorded at less than 12.30%. researchgate.net |

| Recovery | The mean recovery was calculated to be 89%. researchgate.net |

| Matrix Effect | No significant matrix effects were noted at the retention times of the analytes and the internal standard. researchgate.net |

Normalization is an indispensable procedure in quantitative mass spectrometry, aimed at rectifying systematic and random errors to bolster the accuracy and precision of the measurements. The employment of a stable isotope-labeled internal standard such as this compound constitutes the most efficacious normalization strategy for targeted quantitative analysis.

The rationale for this approach is that the stable isotope-labeled standard exhibits nearly identical behavior to the unlabeled analyte throughout sample preparation (e.g., extraction, derivatization) and ionization within the mass spectrometer. Consequently, any fluctuations in these processes will impact both the analyte and the internal standard to a similar degree. By computing the ratio of the analyte signal to the internal standard signal, these variations are effectively neutralized, yielding a more accurate and precise result. This normalization technique is crucial for mitigating matrix effects, a prevalent source of error in the analysis of complex samples that can lead to ion suppression or enhancement and, consequently, inaccurate quantification.

Development of Robust LC-MS/MS and MALDI-MSI Methods for Quantitative Analysis of Citalopram and Metabolites

Reference Material for Method Development and Validation in Pharmaceutical Quality Control

This compound is also a vital reference material for the formulation and validation of analytical methods within the framework of pharmaceutical quality control.

Citalopram N-oxide is a recognized metabolite and a potential impurity in citalopram active pharmaceutical ingredients and final products. pharmaffiliates.compharmaffiliates.com Regulatory bodies mandate the identification and quantification of impurities in pharmaceuticals to guarantee their safety and effectiveness. Thus, the availability of a well-characterized reference standard for each potential impurity is imperative for quality control.

This compound can be utilized to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) or LC-MS, for the precise measurement of the (R)-Citalopram N-Oxide impurity. The use of a stable isotope-labeled standard is particularly beneficial in this context due to its capacity for accurate quantification at very low concentrations, a frequent requirement for impurity analysis.

| Impurity Name | Type |

|---|---|

| Citalopram N-Oxide | Metabolite, Degradation Product pharmaffiliates.compharmaffiliates.com |

| Desmethylcitalopram (B1219260) | Metabolite |

| Didesmethylcitalopram | Metabolite |

| Citalopram Propionic Acid | Metabolite |

| Citalopram Bromide | Process Impurity |

The utilization of certified reference materials is a cornerstone for adherence to regulatory and pharmacopoeial standards, including those established by the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (Ph. Eur.). nih.goveuropa.eu These standards are designed to uphold the quality, safety, and efficacy of pharmaceutical products.

When procured from a reputable source with a certificate of analysis, this compound offers traceability to national and international benchmarks. This enables pharmaceutical manufacturers to substantiate the accuracy and dependability of their analytical methods for impurity assessment and to meet the exacting demands of regulatory agencies. The adoption of stable isotope-labeled standards is increasingly advocated in regulatory guidelines for bioanalytical method validation, credited to their ability to enhance data quality. europa.eulgcstandards.com

Application in Impurity Profiling and Quality Control of Citalopram and Related Compounds

Chiral Reagent in Asymmetric Synthetic Research

Chiral N-oxides have gained prominence as a versatile group of catalysts and reagents in asymmetric synthesis, facilitating a wide array of enantioselective reactions. mdpi.comnih.govjst.go.jpresearchgate.netmdpi.com Although specific applications of this compound as a chiral reagent are not yet documented in the literature, its structural attributes suggest a potential for such utility.

The Lewis basicity of the N-oxide oxygen atom enables it to function as a catalyst by activating a variety of substrates. In a chiral N-oxide, the stereocenter—in this instance, the (R)-configured carbon atom within the citalopram framework—can impart enantioselectivity to the reactions it catalyzes. Chiral N-oxides have been effectively used as organocatalysts in several reaction types, including allylations, aldol (B89426) reactions, and the cyanosilylation of aldehydes. researchgate.net

The intricate structure of this compound presents an opportunity for its exploration as a chiral ligand in metal-catalyzed reactions or as a standalone chiral organocatalyst. The deuterium (B1214612) atoms, while not anticipated to significantly affect its catalytic properties, would offer a distinct spectroscopic marker for mechanistic investigations. Further research is warranted to unlock the potential of this compound as a chiral reagent in the field of asymmetric synthesis.

Probing Metabolic Mechanisms and Enzyme Kinetics in Controlled In Vitro Systems

Controlled in vitro systems, such as human liver microsomes and cDNA-expressed cytochrome P450 (CYP) enzymes, are indispensable tools for dissecting the intricate pathways of drug metabolism. In the context of citalopram, these systems have been instrumental in identifying the specific enzymes responsible for its biotransformation and in characterizing the kinetics of these reactions.

Tracing Metabolic Fates of Citalopram Enantiomers using Isotopic Labeling

Stable isotope tracing is a powerful technique that allows researchers to follow the metabolic journey of a drug molecule. embopress.orgresearchgate.net By using a labeled version of a citalopram enantiomer, such as this compound, scientists can accurately trace its conversion to various metabolites within an in vitro system. This approach is invaluable for elucidating the complete metabolic profile of the drug, including the formation of both major and minor metabolites.

The metabolism of citalopram is complex, involving multiple enzymatic pathways. The primary routes of metabolism are N-demethylation to desmethylcitalopram (DCT) and subsequently to didesmethylcitalopram (DDCT), as well as N-oxidation to citalopram N-oxide. hres.camdpi.com In vitro studies using human liver microsomes have been crucial in identifying the enzymes involved in these transformations. nih.govkarger.comkarger.com

The use of stable isotope-labeled internal standards, like this compound, in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables precise quantification of both the parent drug and its metabolites. ntnu.no This allows for a detailed understanding of the metabolic flux through different pathways.

Table 1: Key Metabolic Pathways of Citalopram

| Metabolic Reaction | Primary Metabolite(s) | Key Enzymes Involved |

|---|---|---|

| N-demethylation | Desmethylcitalopram (DCT), Didesmethylcitalopram (DDCT) | CYP2C19, CYP3A4, CYP2D6 |

| N-oxidation | Citalopram N-oxide | CYP2D6 |

This table summarizes the primary metabolic pathways of citalopram as identified in in vitro studies. nih.govkarger.comnih.gov

Elucidating Stereoselective Biotransformation Pathways and Enzyme Specificity

Citalopram is a chiral drug, and its enantiomers, (R)-citalopram and (S)-citalopram (escitalopram), exhibit different pharmacological activities and metabolic profiles. mdpi.comnih.gov The S-enantiomer is responsible for the majority of the therapeutic effects. nih.gov In vitro studies have revealed that the metabolism of citalopram is stereoselective, meaning that the enzymes involved preferentially metabolize one enantiomer over the other.

Research using human liver microsomes and specific cDNA-expressed CYP enzymes has demonstrated that CYP2C19, CYP3A4, and CYP2D6 are all involved in the initial N-demethylation of citalopram. nih.govkarger.comkarger.com Notably, these studies have shown a preference for the metabolism of the more active S-enantiomer. nih.govkarger.comkarger.com The subsequent N-demethylation to DDCT is exclusively mediated by CYP2D6. nih.govkarger.com

The formation of citalopram N-oxide is also a stereoselective process, exclusively catalyzed by CYP2D6. nih.govkarger.com The use of this compound as a reference standard is critical for accurately quantifying the formation of the (R)-N-oxide metabolite and understanding the stereospecificity of this pathway.

Genetic variations in CYP enzymes, particularly CYP2C19 and CYP2D6, can significantly impact the metabolism of citalopram. nih.govmdpi.compharmgkb.org In vitro studies using recombinant CYP2D6 variants have shown that different alleles can have markedly different efficiencies in metabolizing citalopram to demethylcitalopram and citalopram N-oxide. nih.gov For instance, the intrinsic clearance (Vmax/Km) for the formation of citalopram N-oxide varied significantly among different CYP2D6 variants. nih.gov

Table 2: Enzyme Specificity in Citalopram Metabolism

| Enzyme | Metabolic Reaction(s) | Stereoselectivity |

|---|---|---|

| CYP2C19 | N-demethylation | Prefers S-citalopram |

| CYP3A4 | N-demethylation | Prefers S-citalopram |

| CYP2D6 | N-demethylation, N-oxidation | Prefers S-citalopram for demethylation; exclusively forms N-oxide |

This table outlines the specific roles and stereoselective preferences of the major CYP enzymes involved in citalopram metabolism based on in vitro findings. nih.govkarger.comkarger.com

The flavin-containing monooxygenase (FMO) system is another important pathway for the N-oxidation of many drugs containing tertiary amine groups. mdpi.comnih.gov While CYP2D6 is the primary enzyme for citalopram N-oxidation, the potential contribution of FMOs cannot be entirely ruled out without specific in vitro investigations. mdpi.comnih.govkarger.com

Q & A

Q. How do researchers ensure ethical compliance when studying this compound in preclinical models?

- Methodological Answer : Adhere to 3Rs principles (Replacement, Reduction, Refinement):

- Replacement : Use in silico or in vitro models (e.g., organ-on-chip) where feasible.

- Reduction : Optimize sample sizes via power analysis (α=0.05, β=0.2).

- Refinement : Minimize distress via non-invasive sampling (e.g., microdialysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.